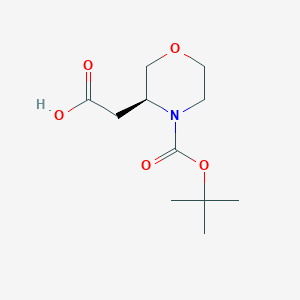

(S)-N-Boc-3-morpholineacetic acid

Beschreibung

Significance of Chiral Morpholine (B109124) Derivatives in Asymmetric Synthesis

Chiral morpholine scaffolds are privileged structures in medicinal chemistry and drug discovery. The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. When this ring incorporates a stereocenter, it allows for precise three-dimensional arrangements of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors.

The synthesis of enantiomerically pure morpholines is a key objective in asymmetric synthesis. chemicalbook.comfda.govsmolecule.com These chiral heterocycles serve as core components in a wide array of bioactive compounds. smolecule.comgoogle.com The development of catalytic asymmetric methods to produce these structures is of high importance, as it offers a more efficient and atom-economical alternative to methods relying on stoichiometric chiral starting materials. chemicalbook.comsmolecule.com The transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholines, for example, has proven to be a powerful method for accessing chiral morpholines with high enantioselectivity. chemicalbook.comfda.govsmolecule.com

Overview of the Research Landscape for (S)-N-Boc-3-morpholineacetic acid as a Chiral Building Block

This compound is recognized as a valuable, commercially available chiral building block for synthetic applications. While detailed studies focusing specifically on the extensive applications of this exact molecule are not widely prevalent in peer-reviewed literature, its utility is well-understood by analogy to closely related and extensively studied compounds. The research landscape points towards its role as a precursor for more complex molecules, particularly in the synthesis of peptide mimics and other biologically active agents.

The Boc-protecting group on the nitrogen atom is standard in peptide synthesis, allowing for controlled, sequential coupling reactions. netascientific.com The carboxylic acid moiety provides a handle for various chemical transformations, most commonly amide bond formation. The "S" configuration at the C3 position offers a specific stereochemistry that can be crucial for the biological activity of the final target molecule.

Research on analogous structures, such as (S)-N-Boc-morpholine-2-carboxylic acid and various piperidine (B6355638) derivatives, highlights the synthetic potential. For instance, a Chinese patent details the synthesis of the closely related (S)-N-tert-butoxycarbonylmorpholine-3-carboxylic acid, achieving a high purity and an enantiomeric excess (ee) value greater than 99%. chemicalbook.com This underscores the industrial interest in developing robust methods for producing such chiral morpholine-based building blocks.

| Property | Value |

|---|---|

| CAS Number | 839710-38-2 |

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| Appearance | White to off-white solid |

Methodological Advancements in Stereoselective Synthesis Utilizing this compound

Methodological advancements relevant to this compound primarily concern two areas: the stereoselective synthesis of the building block itself and its subsequent elaboration into more complex structures. The development of efficient synthetic routes to enantiopure heterocyclic amino acids is a major focus of process chemistry research.

One established strategy for creating chiral morpholine carboxylic acids involves starting from readily available chiral precursors and employing robust cyclization and purification steps. A patented method for a similar compound, (S)-N-tert-butoxycarbonylmorpholine-3-carboxylic acid, involves the hydrolysis of a corresponding ester precursor using lithium hydroxide (B78521), followed by careful pH adjustment and extraction to isolate the final product with high enantiopurity. chemicalbook.com Such operationally simple and scalable syntheses are critical for making these building blocks accessible for broader research and development.

Once obtained, this compound is primed for use in various synthetic transformations. Its primary application lies in peptide synthesis, where it can be incorporated into a peptide chain to introduce a constrained, non-natural amino acid residue. The general procedure involves the coupling of the carboxylic acid with the free amino group of another amino acid or peptide fragment, typically mediated by standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole). The Boc group can then be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the morpholine nitrogen for further chain elongation.

The table below outlines a representative synthetic application for a generic N-Boc protected amino acid, which is directly applicable to this compound.

| Step | Description | Key Reagents |

|---|---|---|

| 1. Activation | Activation of the carboxylic acid of this compound. | EDC, HOBt |

| 2. Coupling | Formation of an amide (peptide) bond with a free amine (e.g., an amino acid ester). | Amino acid ester, Base (e.g., DIPEA) |

| 3. Deprotection | Removal of the Boc protecting group to allow for further synthesis. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

This strategic use of chiral building blocks like this compound is fundamental to modern drug design, enabling the creation of novel molecular architectures with precisely controlled stereochemistry for enhanced biological function.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOPNRRQHPWQMF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649686 | |

| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839710-38-2 | |

| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for S N Boc 3 Morpholineacetic Acid

Stereocontrolled Synthesis from Achiral Precursors

The construction of the chiral morpholine (B109124) ring and the appended acetic acid side chain from achiral starting materials presents a significant synthetic challenge. Key strategies involve the use of asymmetric catalysis to induce chirality during the formation of the heterocyclic core and the application of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis Approaches for Morpholine Ring Formation

Asymmetric catalysis offers an atom-economical and elegant approach to enantiomerically enriched morpholine derivatives. One powerful strategy involves a tandem hydroamination and asymmetric transfer hydrogenation sequence. nih.govacs.orgubc.ca This method can start from readily available ether-containing aminoalkyne substrates. A titanium catalyst facilitates an initial hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst, such as one from the Noyori-Ikariya family, to yield the 3-substituted morpholine with high enantioselectivity. nih.govacs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst's ligand are crucial for achieving high enantiomeric excess. nih.govacs.org

Another promising catalytic approach is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org This method allows for the synthesis of highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org Furthermore, chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective synthesis of related morpholinone structures from arylglyoxals and 2-(arylamino)ethan-1-ols. acs.org This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

While direct asymmetric catalytic synthesis of the acetic acid-substituted title compound is not extensively documented, these methodologies provide a strong foundation for developing such a route. For instance, a suitably substituted aminoalkyne or allenol bearing a protected acetic acid moiety could potentially be employed in these catalytic systems.

Chiral Auxiliary-Mediated Strategies in α-Amino Acid Analogue Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-amino acid analogues. williams.edu The underlying principle involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical course of a subsequent reaction. williams.edunumberanalytics.com After the desired chiral center is established, the auxiliary is cleaved and can often be recovered. williams.edu

A well-established class of chiral auxiliaries are the Evans oxazolidinones. williams.edu These can be acylated and then subjected to diastereoselective alkylation. For the synthesis of (S)-N-Boc-3-morpholineacetic acid, a strategy could be envisioned where an oxazolidinone is attached to a glycinate (B8599266) equivalent, followed by alkylation with a reagent that introduces the morpholine precursor backbone.

Another relevant approach involves the use of pseudoephedrine as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. acs.org This method demonstrates the feasibility of using amino alcohol-derived auxiliaries to construct the morpholine core with high diastereoselectivity.

Furthermore, α-methylbenzylamine and its derivatives have been successfully employed as chiral auxiliaries in diastereoselective intramolecular aza-Michael reactions to generate other N-heterocycles with high stereocontrol. beilstein-journals.org A plausible, though not yet documented, route to this compound could involve the conjugate addition of a chiral amine auxiliary to an appropriately substituted Michael acceptor, followed by cyclization to form the morpholine ring and subsequent removal of the auxiliary. The choice of the auxiliary and the reaction conditions would be critical for achieving the desired (S)-configuration at the C3 position.

Derivation from Chiral Pool Precursors: Enantiomerically Pure Starting Materials

The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that can serve as inexpensive and readily available starting materials for asymmetric synthesis. rsc.org Amino acids, with their inherent chirality, are particularly valuable precursors for the synthesis of complex chiral molecules.

A notable strategy for the synthesis of morpholine-3-carboxylic acid derivatives utilizes immobilized chiral amino acids such as Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH on a solid support. nih.gov This solid-phase approach involves N-alkylation and N-acylation/sulfonylation, followed by cleavage from the resin with trifluoroacetic acid to induce cyclization. The inclusion of a reducing agent like triethylsilane during cleavage can directly yield the saturated morpholine ring. This methodology establishes the C3 stereocenter from the starting amino acid, providing a direct route to enantiomerically pure morpholine-3-carboxylic acids, which are immediate precursors to the target compound.

Similarly, D-aspartic acid has been used as a chiral starting material for the enantioselective synthesis of N-morpholinosphingosines, demonstrating the utility of this amino acid in constructing morpholine-containing structures. nih.gov A synthetic sequence starting from D-aspartic acid could potentially be adapted to furnish the this compound scaffold.

The following table outlines a conceptual synthetic sequence starting from L-Serine, a common chiral pool amino acid, to yield a precursor for this compound.

Table 1: Conceptual Synthesis from L-Serine

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Protection of amine and carboxylic acid | Boc-anhydride, then esterification (e.g., with diazomethane) | Boc-L-Ser-OMe |

| 2 | O-Alkylation | NaH, 2-bromoethanol | O-(2-hydroxyethyl)-Boc-L-Ser-OMe |

| 3 | Intramolecular cyclization | Mesylation of the primary alcohol followed by base-mediated ring closure | Methyl (S)-4-Boc-morpholine-3-carboxylate |

Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield of this compound

Optimizing reaction conditions is paramount for maximizing both the chemical yield and the enantiomeric purity of the final product. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

In the context of asymmetric catalysis for morpholine synthesis, the structure of the chiral ligand is a critical factor. For instance, in the asymmetric transfer hydrogenation of cyclic imines, the specific enantiomer of the Ts-DPEN ligand in the ruthenium catalyst determines the stereochemical outcome. nih.govacs.org The solvent can also play a crucial role; for example, in some phase-transfer catalyzed reactions, the choice of solvent can significantly impact the diastereoselectivity of ring closure. researchgate.net

A patent describing the synthesis of the closely related (S)-N-tert-butoxycarbonylmorpholine-3-carboxylic acid highlights a specific set of optimized conditions for the final hydrolysis step. acs.org The use of lithium hydroxide (B78521) monohydrate in a mixture of tetrahydrofuran (B95107) and water at low temperature (ice bath) for 2 hours led to a high yield of 95% and an excellent enantiomeric excess (ee) of over 99%. acs.org This demonstrates the importance of carefully controlling temperature and reagent choice to achieve optimal results.

The following table summarizes the optimized conditions reported in the aforementioned patent.

Table 2: Optimized Hydrolysis Conditions for (S)-N-Boc-morpholine-3-carboxylic acid

| Parameter | Condition |

|---|---|

| Reactant | Methyl (S)-N-Boc-morpholine-3-carboxylate |

| Reagent | Lithium hydroxide monohydrate |

| Solvent | Tetrahydrofuran/Water mixture |

| Temperature | Ice bath (0 °C) |

| Reaction Time | 2 hours |

| Result | |

| Yield | 95% |

Chemoenzymatic and Biocatalytic Routes for the Preparation of this compound

Chemoenzymatic and biocatalytic methods are increasingly recognized for their high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netmdpi.comclockss.org These approaches leverage the power of enzymes to perform specific chemical transformations with exceptional precision.

One of the most powerful biocatalytic strategies for obtaining enantiomerically pure compounds is kinetic resolution. mdpi.com In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, a lipase-catalyzed kinetic resolution of a racemic ester precursor could be employed. Lipases are known to catalyze the hydrolysis of esters with high enantioselectivity. mdpi.com For example, a racemic mixture of methyl N-Boc-3-morpholineacetate could be treated with a suitable lipase. The enzyme would selectively hydrolyze the (S)-ester to the desired (S)-acid, which could then be separated from the unreacted (R)-ester.

Another potential biocatalytic approach involves the use of dehydrogenases or transaminases. For instance, a prochiral ketone precursor to the morpholine ring could be asymmetrically reduced using a ketoreductase (KRED) to establish the C3 stereocenter. youtube.com While this has been demonstrated for the synthesis of (S)-N-Boc-3-hydroxypiperidine, a similar strategy could be envisioned for a morpholinone precursor. youtube.com

The following table outlines a potential chemoenzymatic route based on lipase-catalyzed kinetic resolution.

Table 3: Potential Chemoenzymatic Route via Kinetic Resolution

| Step | Reaction | Enzyme/Reagents | Product |

|---|---|---|---|

| 1 | Synthesis of racemic precursor | Chemical synthesis | Racemic methyl N-Boc-3-morpholineacetate |

| 2 | Enantioselective hydrolysis | Lipase (e.g., from Candida antarctica or Pseudomonas cepacia) in an aqueous buffer | This compound and unreacted (R)-methyl N-Boc-3-morpholineacetate |

Application of S N Boc 3 Morpholineacetic Acid As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Stereoselective Functionalization Reactions

The unique structural features of (S)-N-Boc-3-morpholineacetic acid allow for a range of stereoselective functionalization reactions, enabling the synthesis of diverse and complex molecular architectures.

α-Functionalization Strategies of the Acetic Acid Moiety

The carboxylic acid group of this compound and its derivatives can be strategically functionalized at the α-position. These strategies often involve the generation of an enolate or its equivalent, followed by reaction with various electrophiles. The inherent chirality of the morpholine (B109124) scaffold can influence the stereochemical outcome of these reactions, leading to the formation of new stereocenters with high diastereoselectivity. For instance, the lithiation of related N-Boc protected heterocyclic systems, followed by reaction with electrophiles, has been shown to proceed with high stereocontrol, a principle that can be extended to derivatives of this compound. researchgate.netnih.gov

Ring-Opening and Ring-Closing Metathesis with Derivatives of this compound

Derivatives of this compound containing olefinic functionalities can participate in ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) reactions. researchgate.netwikipedia.orgorganic-chemistry.org These powerful carbon-carbon bond-forming reactions, often catalyzed by ruthenium-based catalysts, allow for the construction of complex cyclic and polymeric structures. researchgate.netorganic-chemistry.org

For example, a diene derivative of this compound could undergo intramolecular RCM to form a novel bicyclic system, introducing significant conformational constraints. wikipedia.orgorganic-chemistry.org The stereochemistry of the starting material would be preserved throughout the reaction, leading to an enantiomerically pure product. The efficiency and selectivity of RCM are influenced by factors such as the choice of catalyst, solvent, and substrate concentration. orgsyn.org Similarly, norbornene derivatives functionalized with moieties derived from this compound could be subjected to ROMP to generate polymers with chiral side chains, potentially leading to materials with unique chiroptical or recognition properties. researchgate.netchemrxiv.orgrsc.org

Below is a table summarizing representative metathesis reactions.

| Reaction Type | Substrate Type | Catalyst | Product Type | Potential Application |

| Ring-Closing Metathesis (RCM) | Diene-functionalized this compound derivative | Grubbs' or Hoveyda-Grubbs Catalyst | Bicyclic lactam or ether | Synthesis of conformationally restricted peptide mimics |

| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene monomer with this compound side-chain | Ruthenium-based initiator | Functional polymer with chiral side-chains | Development of chiral stationary phases or responsive materials |

Role in Asymmetric Nucleophilic Additions and Substitutions

The chiral backbone of this compound can act as a chiral auxiliary or be incorporated into chiral nucleophiles for asymmetric addition and substitution reactions. The morpholine ring can influence the trajectory of an incoming electrophile, leading to a preferred stereochemical outcome.

In asymmetric nucleophilic additions, an organometallic reagent derived from a functionalized this compound could add to a prochiral carbonyl compound or imine, establishing a new stereocenter with high diastereoselectivity. nih.govnih.gov For instance, the addition of a zinc or lithium derivative to an aldehyde would be directed by the stereocenter on the morpholine ring. researchgate.net Similarly, in Michael additions, a nucleophile derived from this chiral building block can add to an α,β-unsaturated system, controlling the formation of the new carbon-carbon bond. mdpi.commdpi.com

Integration into Multi-Component Reactions for Diverse Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to molecular diversity. mdpi.comnih.gov this compound can be a valuable component in MCRs, such as the Ugi or Passerini reactions, to generate libraries of complex, chiral molecules. mdpi.comnih.gov

In an Ugi four-component reaction, this compound could serve as the carboxylic acid component, reacting with an aldehyde, an amine, and an isocyanide. The resulting product would incorporate the chiral morpholine scaffold, offering a rapid route to complex peptide-like structures with a defined stereocenter. mdpi.comrug.nl

The following table illustrates the potential use of this compound in a representative MCR.

| MCR Type | Role of this compound | Other Components | Product Scaffold |

| Ugi Reaction | Carboxylic Acid | Aldehyde, Amine, Isocyanide | α-Acylamino carboxamide with chiral morpholine moiety |

| Passerini Reaction | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide with chiral morpholine moiety |

Development of Novel Chiral Ligands and Catalysts Derived from this compound

The chiral structure of this compound makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. mdpi.comapolloscientific.co.uk By appropriate functionalization of the carboxylic acid and/or the morpholine ring, bidentate or polydentate ligands can be prepared. For example, the carboxylic acid can be converted to an amide or an ester bearing a coordinating group, while the nitrogen atom, after deprotection, can also be functionalized.

These ligands can then be complexed with various transition metals to form chiral catalysts for a wide range of asymmetric transformations, including hydrogenations, C-H functionalizations, and conjugate additions. mdpi.com The rigidity and defined stereochemistry of the morpholine backbone can create a well-defined chiral environment around the metal center, leading to high enantioselectivities in the catalyzed reactions.

Derivatives and Analogues of S N Boc 3 Morpholineacetic Acid: Synthesis and Synthetic Utility

Structure-Activity Relationship Studies in Synthetic Contexts for Modified Derivatives

While many structure-activity relationship (SAR) studies on morpholine (B109124) derivatives focus on pharmacological outcomes, the principles can be extrapolated to a synthetic context, where "activity" refers to chemical reactivity, selectivity, or utility as a building block. For derivatives of (S)-N-Boc-3-morpholineacetic acid, SAR in a synthetic context investigates how structural modifications influence their performance in chemical reactions.

Research on related structures has established that the nature and substitution pattern of the morpholine ring and its appendages significantly dictate chemical behavior. researchgate.net For instance, in the synthesis of reboxetine (B1679249) analogs, the stereochemistry and substitution on aryl or aryloxy groups attached to the morpholine backbone are crucial determinants of the molecule's properties. researchgate.net Applying this concept to this compound, modifications to the morpholine ring, such as the introduction of substituents, would alter the steric and electronic environment around the C3-acetic acid side chain. This could, in turn, affect the rates and stereoselectivity of subsequent reactions involving the carboxyl group or the chiral center.

Furthermore, studies on various acetic acid derivatives show that the nature of the group to which the acetic acid moiety is attached strongly influences the acidity and reactivity of the carboxyl group. nih.gov Therefore, replacing the N-Boc group with other protecting groups or functionalizing the morpholine ring would modulate the electronic properties of the entire scaffold, impacting the reactivity of the carboxylic acid in esterification or amidation reactions. The goal of such synthetic SAR studies is to create a library of derivatives where reactivity is tunable, allowing for optimized outcomes in complex synthetic sequences. e3s-conferences.org

Preparation of Esters, Amides, and Other Carboxylic Acid Derivatives of this compound

The carboxylic acid group is the primary site for the initial derivatization of this compound. Standard and advanced organic synthesis methods can be employed to convert it into a wide range of functional groups, most commonly esters and amides. khanacademy.org

Esterification: Esters are typically prepared through several reliable methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic approach. youtube.com Alternatively, for more sensitive substrates, the carboxylate can be used as a nucleophile to displace a halide in an SN2 reaction. youtube.com A widely used modern technique involves the use of coupling agents that activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate ester formation with an alcohol under mild conditions. reddit.com The synthesis of various N-Boc-protected amino acid methyl esters often proceeds by treating the acid with methyl iodide in the presence of a base like potassium carbonate. nih.gov

Amidation: Amide bond formation is one of the most fundamental transformations in organic synthesis. Similar to esterification, this is most commonly achieved by activating the carboxylic acid. Coupling agents like EDC, dicyclohexylcarbodiimide (B1669883) (DCC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form an active ester intermediate in situ, which then readily reacts with a primary or secondary amine to yield the desired amide. organic-chemistry.org Another strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine. youtube.com This method is robust but less suitable for substrates with acid-sensitive functional groups.

The table below summarizes common methods for these transformations.

| Transformation | Reagents | General Conditions | Notes |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Fischer Esterification. youtube.com |

| Alcohol, EDC, DMAP | Room Temperature, Anhydrous Solvent (e.g., DCM) | Mild conditions, suitable for sensitive substrates. reddit.com | |

| Methyl Iodide, K₂CO₃ | Reflux in Acetone (B3395972) | Specific for methyl esters. nih.gov | |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC, HATU) | Room Temperature, Anhydrous Solvent (e.g., DMF, DCM) | High yields, broad substrate scope. organic-chemistry.org |

| 1. SOCl₂ or (COCl)₂ 2. Amine, Base | 1. Reflux 2. 0 °C to Room Temperature | Via acyl chloride; may not be compatible with acid-labile groups. youtube.com |

This table presents generalized synthetic methods applicable to this compound.

N-Deprotection and Further Functionalization Strategies at the Morpholine Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. nih.gov Deprotection of the morpholine nitrogen in derivatives of this compound unveils a secondary amine, which serves as a handle for extensive further functionalization.

The table below outlines common N-Boc deprotection strategies.

| Method | Reagents | Typical Conditions | Key Features |

| Acidolysis | Trifluoroacetic Acid (TFA) in DCM | Room Temperature, 1-4 h | Most common method, highly efficient. fishersci.co.uk |

| HCl in Dioxane or Methanol | Room Temperature, 1-4 h | Provides the amine as a hydrochloride salt. reddit.com | |

| Thermolysis | Heat (e.g., >100 °C) in various solvents | Continuous Flow or Microwave | Avoids strong acids, useful for certain substrates. acs.orgnih.gov |

| Mild Chemical | Oxalyl Chloride in Methanol | Room Temperature, 1-4 h | Mild conditions, selective for N-Boc. nih.gov |

| Trimethylsilyl Iodide (TMSI) in DCM | Room Temperature | pH-neutral conditions can be achieved with additives. reddit.com |

This table presents generalized N-Boc deprotection methods.

Further Functionalization: Once deprotected, the resulting secondary morpholine nitrogen is a nucleophilic site available for a variety of transformations.

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base to introduce new alkyl substituents.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond with aryl halides, introducing aromatic moieties.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields N-acyl derivatives, effectively forming an amide bond at the morpholine nitrogen.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products.

These functionalization strategies dramatically expand the chemical space accessible from the parent this compound scaffold.

Exploration of Conformational Effects on Reactivity and Selectivity in Derived Systems

The reactivity and selectivity of chemical reactions involving morpholine derivatives are not solely governed by electronics but are also profoundly influenced by the three-dimensional structure of the morpholine ring. This field, known as dynamic stereochemistry, explores how molecular conformation dictates reaction outcomes. youtube.com

The morpholine ring typically adopts a chair conformation. acs.org For a substituted morpholine like this compound, the substituents will preferentially occupy either axial or equatorial positions to minimize steric strain. Advanced spectroscopic and computational studies have shown that for the parent morpholine molecule, the conformer with the N-H hydrogen in an equatorial position (Chair-Eq) is more stable than the axial conformer (Chair-Ax). acs.org

In this compound, the bulky N-Boc group and the C3-acetic acid side chain introduce significant steric considerations. The N-Boc group's size will strongly influence the ring's conformational equilibrium. The C3-acetic acid substituent at a chiral center will also have a preferred orientation (axial or equatorial) that minimizes steric clashes with other parts of the ring. This preferred conformation determines the spatial accessibility of the reactive carboxylic acid group. For example, an equatorially positioned side chain would be more sterically accessible to incoming reagents than an axially positioned one, potentially leading to faster reaction rates. youtube.com

S N Boc 3 Morpholineacetic Acid As a Key Intermediate in Medicinal Chemistry

Scaffold for Bioactive Compound Synthesis and Lead Optimization

The morpholine (B109124) heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive compounds to improve their pharmacokinetic profiles. nih.gov (S)-N-Boc-3-morpholineacetic acid serves as a readily available and versatile scaffold for constructing libraries of compounds for drug discovery projects. researchgate.netnih.gov The 'Boc' (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled chemical modifications, while the carboxylic acid functional group provides a convenient handle for various coupling reactions. chemimpex.com

In lead optimization, medicinal chemists systematically modify a promising compound to enhance its efficacy and reduce toxicity. The morpholine ring within this compound can positively influence a drug candidate's metabolic properties and its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov By incorporating this scaffold, researchers can fine-tune the physicochemical properties of a lead compound to achieve a more favorable drug-like profile. researchgate.net

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 839710-38-2 | chemimpex.comechemi.com |

| Molecular Formula | C11H19NO5 | chemimpex.comechemi.com |

| Molecular Weight | 245.27 g/mol | chemimpex.comechemi.com |

| Appearance | White to off-white powder | chemimpex.com |

| Optical Rotation [α]/D | +36° (c=2 in methylene (B1212753) chloride) | sigmaaldrich.com |

| Purity | ≥97.5% (HPLC) | sigmaaldrich.com |

Chiral Inducer in Drug Discovery Efforts: Stereoselective Introduction of Chirality

The "(S)" designation in this compound signifies a specific three-dimensional arrangement of atoms, a property known as chirality. Chirality is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. The defined stereocenter in this compound allows it to be used as a chiral inducer, guiding the formation of new stereocenters in a predictable manner during a chemical reaction. nih.gov This stereoselective control is crucial for the synthesis of enantiomerically pure drugs, which is often a regulatory requirement. rsc.org

The use of chiral building blocks like this compound is a fundamental strategy in asymmetric synthesis. nih.gov By starting with a molecule of known chirality, chemists can build up more complex structures while maintaining stereochemical integrity, avoiding the need for difficult and often inefficient separation of enantiomers later in the synthetic sequence. nih.gov

Stereoselective Introduction of Morpholine Scaffolds into Pharmaceutical Candidates

The morpholine ring is a common feature in many approved drugs due to its favorable properties. nih.govnih.gov this compound provides a direct and stereocontrolled route to introduce this valuable scaffold into potential drug molecules. The inherent chirality of the starting material ensures that the resulting morpholine-containing product has a specific and desired three-dimensional structure. nih.gov

Various synthetic methodologies have been developed to construct and functionalize morpholine rings. researchgate.netnih.gov The use of pre-formed, chirally pure building blocks like this compound simplifies the synthesis of complex pharmaceutical candidates. acs.org This approach is often more efficient than methods that attempt to create the chiral center during the ring-forming step. The ability to introduce the morpholine moiety stereoselectively is a significant advantage in the quest for novel and effective medicines. nih.gov

Applications in the Synthesis of Specific Drug Classes and Pharmacophores

The versatility of this compound has led to its use as a key intermediate in the synthesis of various classes of pharmaceuticals. chemimpex.com Its structure is particularly suited for the development of compounds targeting neurological disorders. chemimpex.com The morpholine unit is a pivotal component of the pharmacophore—the essential part of a molecule responsible for its biological activity—in many drugs. researchgate.net

Research has shown its utility in creating complex peptide structures, where the morpholine unit can act as a constrained amino acid mimic. chemimpex.com This is valuable in designing peptides with improved stability and receptor-binding affinity. Furthermore, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. chemimpex.com The ability to readily modify both the carboxylic acid and the morpholine nitrogen allows for the generation of a diverse range of molecules for screening against various biological targets. smolecule.com

Mechanistic Investigations and Computational Studies Involving S N Boc 3 Morpholineacetic Acid

Elucidation of Reaction Pathways and Transition States in Transformations Involving (S)-N-Boc-3-morpholineacetic acid

Detailed experimental and computational studies to elucidate the specific reaction pathways and transition states for transformations involving this compound are not prominently featured in the current body of scientific literature. However, the primary reactive centers of this molecule are the N-Boc (tert-butoxycarbonyl) protecting group and the carboxylic acid moiety.

The most common reaction involving the N-Boc group is its cleavage under acidic conditions. The generally accepted mechanism for this deprotection proceeds through a unimolecular pathway (E1). The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free secondary amine, morpholine-3-acetic acid, and gaseous byproducts.

Table 1: Postulated Key Steps in the Acid-Catalyzed Deprotection of this compound

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of the Boc group | Protonated N-Boc group |

| 2 | Formation of the tert-butyl cation | Carbocation and carbamic acid intermediate |

| 3 | Decarboxylation | Free amine and carbon dioxide |

Further research would be necessary to computationally model the transition state energies for these steps specifically for this compound and to investigate the potential influence of the morpholine (B109124) ring and the acetic acid side chain on the reaction kinetics.

Conformational Analysis and Stereoelectronic Effects Influencing Reactivity and Selectivity

A comprehensive conformational analysis of this compound is crucial for understanding its reactivity and the stereoselectivity of its reactions. The morpholine ring can exist in a chair-like conformation, and the substituents—the N-Boc group and the acetic acid side chain—will occupy either axial or equatorial positions.

The preferred conformation would be dictated by the minimization of steric interactions. It is likely that the bulky N-Boc group and the acetic acid side chain preferentially occupy equatorial positions to reduce 1,3-diaxial interactions. The orientation of the lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring can also exert significant stereoelectronic effects, influencing the reactivity of the molecule, particularly in reactions involving the adjacent chiral center.

Table 2: Potential Conformational Isomers and Their Postulated Relative Stabilities

| Conformer | N-Boc Position | Acetic Acid Side Chain Position | Postulated Relative Stability |

| A | Equatorial | Equatorial | Most Stable |

| B | Equatorial | Axial | Less Stable |

| C | Axial | Equatorial | Less Stable |

| D | Axial | Axial | Least Stable |

Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the relative energies of these conformers and to map the potential energy surface for conformational interconversion.

Computational Modeling of Reactivity and Stereoselectivity in Synthetic Applications

Computational modeling would be a powerful tool for predicting the reactivity and stereoselectivity of this compound in various synthetic transformations. For instance, in reactions where the chiral center at the 3-position of the morpholine ring directs the stereochemical outcome, computational models could help rationalize the observed selectivity.

By modeling the transition states of competing reaction pathways, it would be possible to predict the major product isomer. This would be particularly valuable in designing new synthetic routes that utilize this chiral building block. For example, modeling the approach of a reactant to the molecule from different trajectories could explain why one diastereomer is formed preferentially over another.

Spectroscopic Techniques for Understanding Reaction Intermediates (excluding basic identification)

While standard spectroscopic techniques like NMR and IR are used for the routine characterization of this compound, more advanced methods would be required to study its transient reaction intermediates.

For example, in situ spectroscopic techniques, such as rapid-injection NMR or stopped-flow UV-Vis spectroscopy, could potentially be used to observe the formation and decay of the carbamic acid intermediate during the N-Boc deprotection reaction. Furthermore, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), could be employed to detect and characterize transient species in the gas phase. These experimental approaches, when coupled with computational predictions, would provide a more complete picture of the reaction dynamics.

Emerging Trends and Future Directions in S N Boc 3 Morpholineacetic Acid Research

Sustainable and Green Chemistry Approaches to Synthesis and Application of (S)-N-Boc-3-morpholineacetic acid

The push for environmentally benign chemical processes has led to the development of sustainable methods for the synthesis and derivatization of compounds like this compound. A key focus is the replacement of hazardous reagents and solvents with safer alternatives. rsc.org Research into the synthesis of related N-Boc protected amino acids has demonstrated methods that avoid toxic reagents and utilize eco-friendly solvents like water, often resulting in high yields and purity without extensive purification steps. rsc.orggoogle.com

One notable approach involves the acid-catalyzed hydration of N-Boc-2-azetines to form N-Boc-protected β-aminocarbonyls, a structurally related class of compounds. researchgate.net This method has been optimized to use cyclopentyl methyl ether (CPME), an environmentally friendly solvent, and a reusable aqueous solution of hydrochloric acid, showcasing a commitment to greener protocols. researchgate.net Such strategies, which emphasize solvent recycling and the use of less toxic catalysts, are directly applicable to the manufacturing processes for this compound and its derivatives. The use of green solvents is a cornerstone of this trend, with a wide range of applications in the synthesis of various heterocyclic compounds. mdpi.com

Table 1: Green Chemistry Strategies for Related Boc-Protected Compounds

| Strategy | Example Application | Key Advantages | Reference |

|---|---|---|---|

| Use of Aqueous Solvents | Preparation of Boc-protected amino acids using acetone (B3395972) and water. | Reduces use of volatile organic compounds, pollution-free. | google.com |

| Avoidance of Toxic Reagents | Synthesis of N-Boc-β³-amino acid methyl esters without hazardous Arndt–Eistert homologation. | Enhanced safety profile, cleaner reaction. | rsc.org |

| Use of Eco-Friendly Solvents | Hydration of N-Boc-2-azetines using cyclopentyl methyl ether (CPME). | Reduced environmental impact, safer handling. | researchgate.net |

| Catalyst Reusability | Application of a reusable aqueous HCl solution for catalysis. | Lower cost, reduced waste stream. | researchgate.net |

Flow Chemistry and Continuous Processing Methodologies for Enhanced Production and Transformations

Flow chemistry and continuous processing are revolutionizing the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgnih.gov These methodologies offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. For morpholine (B109124) derivatives, scalable photocatalytic coupling reactions have been successfully conducted under continuous flow conditions. organic-chemistry.org

The integration of continuous flow reactors allows for the safe handling of reactive intermediates and provides precise control over reaction parameters such as temperature and residence time. acs.orgacs.org A prime example is the sustainable continuous flow synthesis of N-Boc-protected β-aminocarbonyls, which combines the reaction and subsequent liquid-liquid separation in an inline process, enabling the recovery of both the solvent and the catalyst. researchgate.net This approach minimizes waste and maximizes efficiency. Such systems can be readily adapted for the production of this compound, facilitating a more streamlined and cost-effective manufacturing process.

Novel Catalytic Systems for Enantioselective Transformations Involving this compound

The development of novel catalytic systems is crucial for the efficient and highly selective synthesis of chiral molecules. For morpholine-containing structures, significant progress has been made in organocatalysis, metal catalysis, and biocatalysis.

A tandem one-pot reaction using a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has proven highly effective for the enantioselective synthesis of 3-substituted morpholines, achieving excellent yields and enantiomeric excesses greater than 95%. organic-chemistry.orgnih.gov Mechanistic studies revealed that hydrogen-bonding interactions between the substrate and the catalyst's ligand are critical for achieving high stereoselectivity. organic-chemistry.orgnih.gov In another advancement, chiral phosphoric acids have been employed as catalysts for the enantioselective synthesis of C3-substituted morpholinones. nih.govscilit.com

Biocatalysis offers a powerful and green alternative. Enzyme-catalyzed kinetic resolution has been used to prepare enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are precursors to drug analogues. researchgate.netnih.gov Furthermore, the bioreduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the drug Imbruvica, has been achieved with high efficiency using a thermostable aldo-keto reductase. nih.gov This highlights the immense potential of enzymes to perform highly specific transformations for producing chiral building blocks related to this compound.

Table 2: Examples of Novel Catalytic Systems for Chiral Morpholine Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Tandem Metal Catalysis | Ti-catalyzed hydroamination and Ru-catalyzed asymmetric transfer hydrogenation. | One-pot reaction, >95% enantiomeric excess, broad substrate scope. | organic-chemistry.orgnih.gov |

| Organocatalysis | Chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones. | Metal-free, domino reaction, asymmetric aza-benzilic ester rearrangement. | nih.govscilit.com |

| Biocatalysis | Enzyme-catalyzed kinetic resolution of racemic morpholine carboxylates. | Highly enantioselective, produces both (R) and (S) enantiomers. | researchgate.netnih.gov |

| Bioreduction | Aldo-keto reductase for the synthesis of (S)-N-Boc-3-hydroxypiperidine. | High efficiency, thermostable enzyme, no substrate inhibition. | nih.gov |

Potential in Materials Science and Polymer Chemistry Through Derivatization

The unique structural features of morpholine derivatives present significant opportunities in materials science and polymer chemistry. e3s-conferences.org These compounds show promise as curing agents, stabilizers, and cross-linking agents, which are essential for developing advanced polymers and resins with enhanced mechanical and thermal properties. e3s-conferences.org

A particularly interesting avenue is the use of this compound and its derivatives in the creation of biomimetic polymers. Polypeptoids, or N-substituted polyglycines, are structural mimics of polypeptides and are valued for their biocompatibility and stimuli-responsive characteristics. lsu.edu Research has shown that N-substituted glycine (B1666218) N-carboxyanhydrides (NCAs) bearing a tert-butyl ester group can be polymerized in a controlled manner. lsu.edu The Boc-protected acid functionality on a molecule like this compound could be similarly incorporated into a polymer backbone. Subsequent deprotection of the Boc group under mild acidic conditions would unveil the carboxylic acid side chains, yielding a functional, pH-responsive polymer. lsu.edu This strategy opens the door to creating novel, stimuli-responsive materials for applications in drug delivery, tissue engineering, and sensing.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The synergy between advanced chemical synthesis and modern screening technologies is accelerating the discovery of new functional molecules. This compound serves as a valuable chiral building block for creating libraries of diverse derivatives. These libraries can then be evaluated using high-throughput screening (HTS) platforms to rapidly identify compounds with desired biological activities. nih.govnih.gov

HTS platforms utilize robotics and sensitive detection instruments, such as high-content imaging systems and multimode plate readers, to test thousands of compounds in a short period. uthscsa.edu For example, HTS has been used to screen over 100,000 compounds to find small molecules that enhance the effects of oligonucleotides. nih.gov Automated synthesis, often integrated with continuous flow systems, can streamline the production of these compound libraries, creating a seamless workflow from molecular design to biological testing. acs.org By derivatizing this compound and integrating these new molecules into HTS workflows, researchers can significantly accelerate the pace of discovery for new therapeutic agents and other functional materials.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-N-Boc-3-morpholineacetic acid, and how can its purity be validated?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the morpholineacetic acid backbone. Key steps include coupling reactions (e.g., using carbodiimide reagents) and chiral resolution to ensure the (S)-enantiomer is obtained. Post-synthesis, purity is validated via HPLC (≥95% purity, as per product specifications) and NMR spectroscopy (e.g., verifying Boc group integrity at δ 1.4 ppm for tert-butyl protons) .

- Data Validation : Compare retention times in HPLC with reference standards and confirm molecular weight via mass spectrometry (expected [M+H]+: 246.27) .

Q. How can researchers ensure chiral integrity during storage and handling?

- Storage : Store at room temperature (RT) in airtight, light-protected containers to prevent racemization. Avoid prolonged exposure to moisture, as Boc groups are sensitive to acidic/basic conditions .

- Chiral Purity Monitoring : Use polarimetry or chiral HPLC with a cellulose-based column to confirm enantiomeric excess (ee) over time .

Q. What are the common impurities in commercial this compound, and how are they removed?

- Impurities : Residual solvents (e.g., DMF), de-Boc byproducts, or diastereomers.

- Purification : Recrystallization in ethyl acetate/hexane mixtures or preparative HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does this compound function as a building block in peptide-mimetic drug design?

- Application : The morpholine ring enhances solubility and metabolic stability, while the Boc group enables selective deprotection during solid-phase peptide synthesis (SPPS). Example: Incorporate into peptidomimetics targeting protease enzymes via Fmoc/t-Bu strategies .

- Experimental Design : Optimize coupling efficiency using HOBt/DIC activation and monitor via Kaiser test for free amine groups .

Q. What strategies resolve contradictions in Boc deprotection efficiency across different reaction conditions?

- Data Analysis : Compare trifluoroacetic acid (TFA) vs. HCl/dioxane for Boc removal. TFA typically achieves >90% deprotection in 30 minutes but may protonate the morpholine nitrogen, altering reactivity. Use LC-MS to track byproducts .

- Troubleshooting : If incomplete deprotection occurs, increase reaction time or add scavengers (e.g., triisopropylsilane) to minimize side reactions .

Q. How can computational modeling predict the conformational stability of this compound in solution?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze rotational barriers of the morpholine ring and Boc group. Validate with NOESY NMR to detect intramolecular interactions .

Q. What are the challenges in scaling up enantioselective synthesis, and how are they mitigated?

- Scalability Issues : Racemization during Boc protection and high catalyst loading in asymmetric synthesis.

- Solutions : Use flow chemistry for precise temperature control and immobilized chiral catalysts (e.g., Ru-BINAP complexes) to improve ee and reduce costs .

Contradictions and Special Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.